molecular formula C16H15N3O3 B5493130 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide

Cat. No.: B5493130
M. Wt: 297.31 g/mol
InChI Key: FMPCAYKXJBKXRQ-UHFFFAOYSA-N
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Description

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide ( 730253-01-7) is a synthetic organic compound with a molecular weight of 247.25 g/mol and the molecular formula C12H13N3O3, built around a hydantoin (2,5-dioxoimidazolidine) core structure . This scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 2,5-dioxoimidazolidin-4-yl acetamide moiety have been investigated as potent and selective inhibitors of metalloproteinases, such as MMP-12, which is a key target in inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma . Furthermore, structurally related 2,5-dioxoimidazolidin-1-yl-3-phenylurea derivatives have been identified and patented as modulators of the Formyl Peptide Receptor Like-1 (FPRL-1), a receptor involved in the immune system's inflammatory response . The molecular architecture of this reagent, which combines a planar naphthalene system capable of hydrophobic interactions with a polar hydantoin moiety, makes it a valuable scaffold for probing protein-ligand interactions, designing enzyme inhibitors, and developing novel bioactive probes for biochemical research. This product is intended for research and development purposes exclusively in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-18-10-15(21)19(16(18)22)9-14(20)17-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPCAYKXJBKXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide typically involves the reaction of 3-methyl-2,5-dioxoimidazolidine with naphthalen-2-yl acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Physicochemical/Functional Insights
Target Compound Imidazolidinone-acetamide 3-methyl, naphthalen-2-yl High lipophilicity; potential for π stacking
N,N-Dibenzyl-2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetamide Imidazolidinone-acetamide Dibenzyl Enhanced solubility due to flexible benzyl groups
N-[3-(Azepan-1-ylsulfonyl)phenyl]-2-[4-(2-methylsulfanylethyl)-2,5-dioxoimidazolidin-1-yl]acetamide Imidazolidinone-acetamide Azepane-sulfonylphenyl, methylthioethyl Polar sulfonyl group may improve water solubility
N-(1-Cyanocyclopentyl)-2-[4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl]acetamide Imidazolidinone-acetamide Cyanocyclopentyl, naphthalen-1-yl Steric hindrance from cyclopentyl may affect binding
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolyl-acetamide Dichlorophenyl, dimethylpyrazolyl Chlorine atoms enhance electronegativity and binding specificity
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Thiazolyl-acetamide Diphenyl, thiazolyl Thiazole ring enables metal coordination and hydrogen bonding
Key Observations:

Substituent Bulk and Lipophilicity : The naphthalen-2-yl group in the target compound increases aromatic surface area compared to phenyl or benzyl analogs, likely elevating logP values and influencing membrane permeability .

Hydrogen-Bonding Capacity: The imidazolidinone core’s carbonyl groups enable hydrogen bonding, a feature shared with pyrazolyl and thiazolyl derivatives .

Biological Activity

The compound 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-(naphthalen-2-yl)acetamide is a novel derivative of imidazolidinone, characterized by its unique structural features that combine an imidazolidinone ring with a naphthalene moiety. This structural configuration suggests potential biological activities, particularly in medicinal chemistry and drug development. The following sections will explore its synthesis, biological activities, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of 3-methyl-2,5-dioxoimidazolidine with naphthalen-2-yl acetic acid . The reaction is conducted under controlled conditions to optimize yield and purity. Key reagents include:

  • 3-Methyl-2,5-dioxoimidazolidine
  • Naphthalen-2-yl acetic acid

The molecular formula for this compound is C16H15N3O3C_{16}H_{15}N_{3}O_{3}, with a molecular weight of approximately 297.314 g/mol. Its structural representation includes a fused imidazolidinone and naphthalene structure, which can influence its biological interactions.

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of imidazolidinones can inhibit bacterial growth. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Activity : Compounds related to this structure have been explored for their potential in cancer therapy. For instance, analogs have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar imidazolidinone derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTP1B), which play a crucial role in insulin signaling and glucose metabolism .

Case Study 1: Anticancer Activity

In a study published by MDPI, derivatives of imidazolidinones were tested against various cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects against breast and colon cancer cells .

Case Study 2: Enzyme Inhibition

A molecular docking study revealed that this compound could effectively bind to the active site of PTP1B. This interaction was predicted to reduce enzyme activity significantly, thereby enhancing insulin sensitivity in diabetic models .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer~10Apoptosis induction
Ethyl 2-[4-Methoxyphenyl]acetic acidEnzyme inhibition69PTP1B inhibition
Naphthalene derivative XAntimicrobial25Cell wall disruption

Q & A

Q. How to address low solubility in aqueous buffers during bioassays?

  • Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80). Alternatively, prepare cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance dispersibility .

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